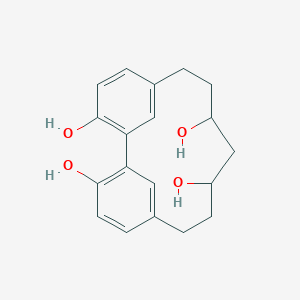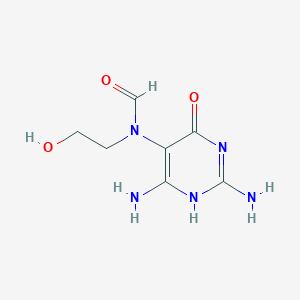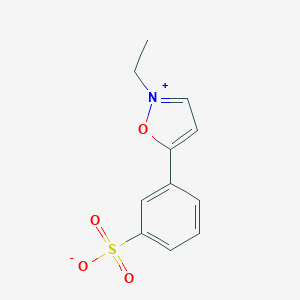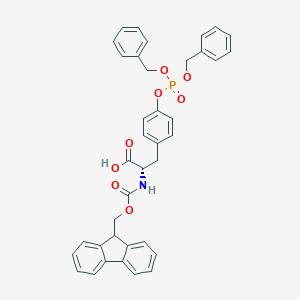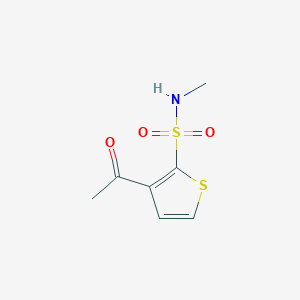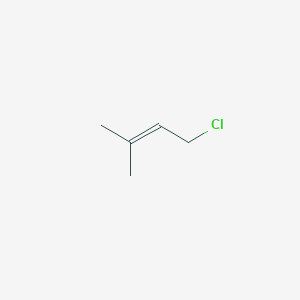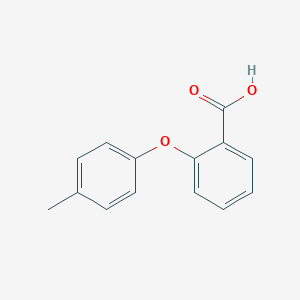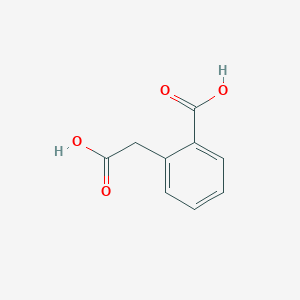
ホモフタル酸
概要
説明
科学的研究の応用
Homophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including isocoumarins and indoles.
Biology: It is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is a key intermediate in the synthesis of NSAIDs like tesicam.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
. . However, the specific primary targets of homophthalic acid are not well-documented in the literature.
Mode of Action
It is known that the compound can be prepared by the willgerodt reaction from 2-acetyl benzoic acid . In a three-component reaction involving homophthalic acid, amines, and aldehydes, the reaction proceeds satisfactorily with the simultaneous azeotropic removal of water .
Biochemical Pathways
It is known that phthalic acid, a related compound, plays a role in various biochemical pathways, including the tricarboxylic acid (tca) cycle, linoleic acid metabolism, and amino acid biosynthesis
Pharmacokinetics
It is known that the compound is a colorless solid with a melting point of 181°c . This could potentially impact its bioavailability, as compounds with high melting points are often less soluble, which can affect absorption and distribution.
Result of Action
It is known that the compound is used in the preparation of the nsaid tesicam , suggesting it may have anti-inflammatory effects
Action Environment
It is known that the compound is a colorless solid and stable under standard conditions This suggests that it may be relatively stable under a variety of environmental conditions
生化学分析
Biochemical Properties
Homophthalic acid acts as a proton acceptor, actively participating in biochemical reactions . It plays a role in the formation of hydrogen bonds and other interactions with proteins and other biomolecules . Additionally, homophthalic acid can exhibit catalytic properties, enabling the oxidation of other compounds .
Metabolic Pathways
Homophthalic acid is degraded by Pseudomonas alcaligenes through a pathway involving phenylactate and p-hydroxyphenylacetate as intermediates . The intermediates have been identified by physico-chemical methods .
準備方法
Synthetic Routes and Reaction Conditions: Homophthalic acid can be synthesized through the Willgerodt reaction, which involves the reaction of 2-acetyl benzoic acid with sulfur and morpholine . Another method involves the oxidation of indene using potassium dichromate in the presence of sulfuric acid . The reaction is carried out at a controlled temperature of 65°C, followed by cooling and crystallization to obtain homophthalic acid .
Industrial Production Methods: In industrial settings, homophthalic acid is often produced by the oxidation of indene. The process involves the use of potassium dichromate and sulfuric acid, followed by crystallization and purification steps to yield the final product .
化学反応の分析
Types of Reactions: Homophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form homophthalic anhydride.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo substitution reactions to form derivatives such as isocoumarins and indoles.
Common Reagents and Conditions:
Oxidation: Potassium dichromate and sulfuric acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride, chloroethylformate, and boron trifluoride-diethyl ether complex are used.
Major Products:
Isocoumarins: Formed through cyclization reactions.
Indoles: Formed through condensation reactions with aldehydes.
類似化合物との比較
Homophthalic acid is unique due to its dicarboxylic structure and its ability to form a wide range of derivatives. Similar compounds include:
Phthalic acid: Another dicarboxylic acid with a similar structure but different reactivity.
Isophthalic acid: Similar in structure but with carboxyl groups in different positions.
Terephthalic acid: Used in the production of polyesters and has different chemical properties.
Homophthalic acid stands out due to its versatility in forming various derivatives and its applications in both scientific research and industrial processes.
特性
IUPAC Name |
2-(carboxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQLTKAVLJKSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058990 | |
| Record name | Benzeneacetic acid, 2-carboxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-51-0 | |
| Record name | Homophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homophthalic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Homophthalic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 2-carboxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 2-carboxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-carboxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Homophthalic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GE2MUV5GV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of homophthalic acid?
A1: The molecular formula of homophthalic acid is C9H8O4, and its molecular weight is 180.16 g/mol.
Q2: What spectroscopic data is available to characterize homophthalic acid?
A2: Homophthalic acid can be characterized using various spectroscopic techniques, including:
Q3: Has the crystal structure of homophthalic acid been determined?
A3: Yes, the crystal structure of homophthalic acid has been determined using X-ray diffraction. [] It exists as a triclinic crystal with two molecules in a unit cell. [] The crystal structure reveals the formation of an extended hydrogen bond network through the carboxylic acid groups. []
Q4: What are some common methods for synthesizing homophthalic acid?
A4: Several methods exist for synthesizing homophthalic acid and its derivatives. Some of the key approaches include:
- Oxidation of Indene: Indene can be oxidized to homophthalic acid using various oxidizing agents. []
- From Orsellinic Acid Dimethylether: Orsellinic acid dimethylether can be transformed into 3,5-dimethoxy homophthalic acid via a multi-step process involving treatment with lithium diisopropylamide and dimethyl carbonate. []
- From 2-Bromogallic Acid Trimethyl Ether: This method involves a modified synthetic route to yield 4,5,6-trimethoxyhomophthalic acid. []
Q5: How does homophthalic acid react with acetic anhydride?
A5: The reaction of homophthalic acid with acetic anhydride in the presence of a base results in the formation of various products, including:* o-carboxyphenylacetone []* 3-methyl-4-carboxyisocoumarin []* 4-acetyl-3-methylisocoumarin []* 8-acetyl-7-methylnaphtho[1,2-c]isocoumarin []
Q6: Can homophthalic acid be used to synthesize isocoumarins?
A6: Yes, homophthalic acid is a valuable precursor for synthesizing isocoumarin derivatives.
- Condensation with Acid Chlorides: Homophthalic acid can be condensed with various acyl and aroyl chlorides to afford the corresponding 3-alkyl or 3-arylisocoumarins. [, , ]
- Reaction with Malonic Acid Derivatives: Homophthalic acid can react with malonic acid derivatives, such as ethyl methylmalonyl chloride, in the presence of triethylamine to yield protected NM-3 intermediate (an isocoumarin derivative). []
Q7: What is the role of homophthalic anhydride in organic synthesis?
A7: Homophthalic anhydride, the dehydrated form of homophthalic acid, is a highly reactive compound often used in the synthesis of heterocyclic compounds.
- Castagnoli-Cushman Reaction: Homophthalic anhydrides, particularly aryl-substituted derivatives, readily undergo the Castagnoli-Cushman reaction with imines to yield 4-aryl-substituted tetrahydroisoquinolonic acids. [, ]
Q8: What are the potential applications of homophthalic acid and its derivatives?
A8: Homophthalic acid and its derivatives, particularly isocoumarin and dihydroisocoumarin analogs, exhibit a wide range of biological activities, making them attractive targets for drug discovery and development.
- Anticancer Activity: Some synthesized isocoumarin derivatives display promising antiproliferative activities against various cancer cell lines, suggesting their potential as anticancer agents. [, ]
- Antibacterial Activity: Various synthesized isocoumarin and dihydroisocoumarin derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. [, , , ]
- Antifungal Activity: Several isocoumarin derivatives demonstrate antifungal activity against various fungal strains. []
- Herbicidal and Fungicidal Activity: Some 3-(dichlorophenyl)isocoumarins and their dihydroisocoumarin counterparts exhibit potent plant and plant fungus growth inhibitory activities, suggesting their potential as herbicides and fungicides. []
- Plant Growth Regulatory Activity: Certain isocoumarin derivatives, particularly 4-carboxyisocoumarins, display plant growth regulatory properties. For instance, 7-chloro-4-carboxyisocoumarin has been shown to inhibit adventitious root formation while promoting primary root elongation in rice, suggesting gibberellin-like activity. []
Q9: Can homophthalic acid act as a ligand in metal complexes?
A9: Yes, homophthalic acid, often deprotonated as homophthalate, can serve as a bridging ligand in the formation of metal-organic frameworks and coordination polymers.
- Copper(II) Complexes: Homophthalate, along with azide and pyridine ligands, forms one-dimensional copper(II) coordination polymers exhibiting antiferromagnetic behavior. []
- Cobalt(II) Complexes: Homophthalate, in conjunction with 2,5-bis(4′-pyridyl)-1,3,4-oxadiazole ligands, forms three-dimensional cobalt(II) coordination polymers with weak antiferromagnetic interactions. []
- Cadmium(II) Complexes: Homophthalate, along with 4,4'-bis(2-methylimidazol-1-yl)biphenyl ligands, forms two-dimensional cadmium(II) coordination polymers with interesting photocatalytic and luminescence properties. []
- Lanthanide Complexes: Homophthalate acts as a linker in both one-dimensional and two-dimensional lanthanide coordination polymers, exhibiting luminescence and magnetocaloric effects. []
Q10: Do metal complexes of homophthalic acid exhibit catalytic activity?
A10: Yes, certain metal complexes incorporating homophthalate ligands have demonstrated catalytic activity in various reactions.
- Alkane Oxidation: Tricopper(II) complexes containing homophthalate ligands, prepared using aminoalcohol biobuffers, efficiently catalyze the mild oxidation of cyclic and linear alkanes to the corresponding alcohols and ketones using hydrogen peroxide. []
Q11: Have computational methods been applied to study homophthalic acid and its derivatives?
A11: Yes, computational chemistry approaches, including density functional theory (DFT) calculations, have been employed to study homophthalic acid and its derivatives.
- Intermolecular Interactions: DFT calculations helped confirm the formation of intermolecular hydrogen bonds between homophthalic acid and 4-n-alkyloxybenzoic acid, contributing to the observed thermochromic behavior in their hydrogen bond liquid crystal mixtures. []
Q12: Are there any SAR studies on homophthalic acid derivatives and their biological activities?
A12: Yes, research on homophthalic acid derivatives, particularly isocoumarins and dihydroisocoumarins, has explored the impact of structural modifications on their biological activities.
- Structure-Activity Relationship: Research on substituted isocoumarins and dihydroisocoumarins has investigated the influence of different substituents on their biological activities, including antifungal, antibacterial, herbicidal, and plant growth regulatory effects. These studies aim to identify structural features essential for specific activities and optimize the design of novel bioactive compounds. [, , , , ]
Q13: Is there information available regarding the environmental impact and degradation of homophthalic acid?
A13: While the provided research focuses primarily on the synthesis, characterization, and biological activities of homophthalic acid and its derivatives, some studies shed light on its environmental fate.
- Microbial Degradation: Research has identified microorganisms, specifically bacteria belonging to the Pseudomonas genus, capable of utilizing homophthalic acid as a sole carbon source for growth. [, ] These bacteria degrade homophthalate through metabolic pathways involving intermediates like phenylacetate and p-hydroxyphenylacetate. [, ] This information suggests the potential for biodegradation of homophthalic acid in the environment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






